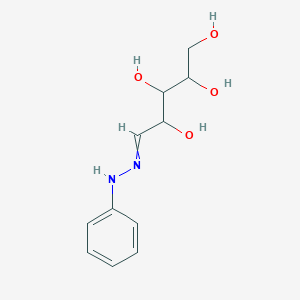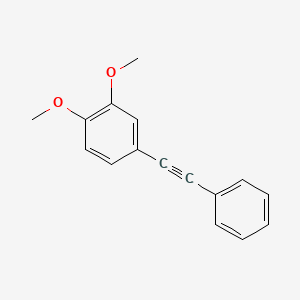![molecular formula C15H22N6O B13382546 1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea](/img/structure/B13382546.png)
1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes hydrazinyl and methylidene groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea typically involves the reaction of hydrazine derivatives with isocyanates under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Preparation of Hydrazine Derivatives: Hydrazine derivatives are synthesized by reacting hydrazine with appropriate aldehydes or ketones.
Reaction with Isocyanates: The hydrazine derivatives are then reacted with isocyanates to form the desired urea compound. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include:
Bulk Preparation of Hydrazine Derivatives: Large-scale synthesis of hydrazine derivatives using continuous flow reactors to ensure consistent quality and yield.
Controlled Reaction with Isocyanates: The hydrazine derivatives are reacted with isocyanates in large reactors equipped with temperature and pressure control systems to optimize the reaction conditions and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, resulting in the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions are conducted under controlled temperatures to prevent side reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydrazine derivatives.
Reduction: Hydrazine derivatives and amines.
Substitution: Substituted urea derivatives with various functional groups.
Applications De Recherche Scientifique
1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea can be compared with other similar compounds such as:
Hydrazine Derivatives: Compounds like phenylhydrazine and dimethylhydrazine share similar structural features but differ in their reactivity and applications.
Urea Derivatives: Compounds like N,N’-dimethylurea and N,N’-diethylurea have similar urea functional groups but differ in their substituents and properties.
Uniqueness
The uniqueness of this compound lies in its combination of hydrazinyl and methylidene groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C15H22N6O |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
1-[(Z)-N,N'-bis(propan-2-ylideneamino)carbamimidoyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C15H22N6O/c1-10(2)18-20-14(21-19-11(3)4)17-15(22)16-13-8-6-12(5)7-9-13/h6-9H,1-5H3,(H3,16,17,20,21,22) |
Clé InChI |
UDFGVNWOXBQPDF-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)N/C(=N/N=C(C)C)/NN=C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)NC(=NN=C(C)C)NN=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13382466.png)
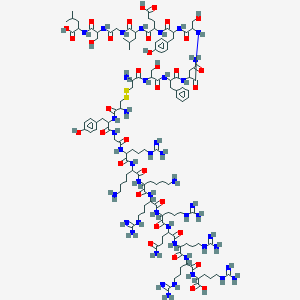
![5-acetyl-6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13382479.png)
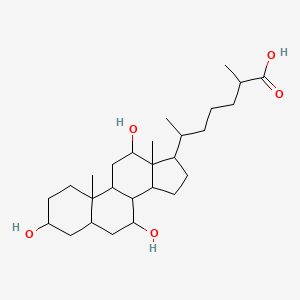
![N'-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide](/img/structure/B13382503.png)
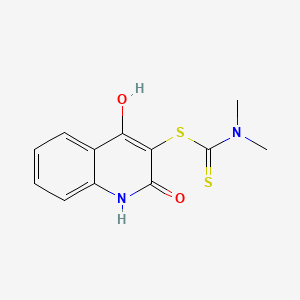

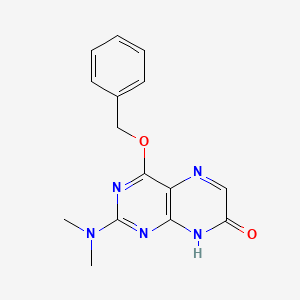
![tert-butyl N-[(E)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate](/img/structure/B13382515.png)
![3-tert-butyl-1-{[(1-heptyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13382516.png)

![4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B13382526.png)
